6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide
Overview
Description
AKT-IN-1 is a potent allosteric inhibitor of the serine/threonine kinase AKT, which plays a crucial role in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, survival, and metabolism. AKT-IN-1 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit AKT activity and thereby suppress tumor growth and survival .
Mechanism of Action
Target of Action
AZD-26, also known as AKT-IN-1, primarily targets the AKT protein . AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
AZD-26 inhibits the phosphorylation of AKT at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473) . Phosphorylation at these sites is crucial for the activation of AKT. By inhibiting this phosphorylation, AZD-26 effectively reduces the activity of AKT .
Biochemical Pathways
The inhibition of AKT by AZD-26 affects several biochemical pathways. AKT is a central player in the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . By inhibiting AKT, AZD-26 can disrupt this pathway, potentially leading to reduced cell proliferation and survival .
Result of Action
The primary result of AZD-26’s action is the inhibition of AKT activity, which can lead to decreased cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AKT-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of AKT-IN-1 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s potency and selectivity.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of AKT-IN-1 involves scaling up the synthetic route while ensuring consistent quality and yield. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: AKT-IN-1 undergoes various chemical reactions, including:
Oxidation: AKT-IN-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce different functional groups to enhance the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with improved potency and selectivity .
Scientific Research Applications
AKT-IN-1 has a wide range of scientific research applications, including:
Chemistry: AKT-IN-1 is used as a chemical probe to study the PI3K/AKT signaling pathway and its role in various cellular processes.
Biology: In biological research, AKT-IN-1 is employed to investigate the effects of AKT inhibition on cell proliferation, apoptosis, and metabolism.
Medicine: AKT-IN-1 has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment. It is being evaluated for its ability to inhibit tumor growth and enhance the efficacy of other anticancer therapies.
Industry: In the pharmaceutical industry, AKT-IN-1 is used in drug discovery and development to identify new therapeutic targets and develop novel anticancer drugs
Comparison with Similar Compounds
MK-2206: An allosteric AKT inhibitor with a similar mechanism of action.
GSK2141795: An ATP-competitive AKT inhibitor with potent anticancer activity.
Ipatasertib: Another ATP-competitive inhibitor targeting the AKT pathway.
Comparison: AKT-IN-1 is unique in its allosteric inhibition mechanism, which offers several advantages over ATP-competitive inhibitors. Allosteric inhibitors like AKT-IN-1 bind to a distinct site on the AKT kinase, leading to greater selectivity and reduced off-target effects. This makes AKT-IN-1 a valuable tool for studying the specific roles of AKT in cellular processes and for developing targeted cancer therapies .
Biological Activity
6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, also known as AKT-IN-1, is a compound that has garnered attention for its potential as an allosteric inhibitor of the AKT signaling pathway. This pathway is critical in numerous cellular processes, including metabolism, proliferation, and survival, making it a significant target in cancer research.
- Molecular Formula : C22H21N3O
- Molecular Weight : 343.43 g/mol
- CAS Number : 2248003-60-1
The compound functions as an allosteric inhibitor of the AKT kinases (AKT1, AKT2, and AKT3). It binds to a site distinct from the active site of the enzyme, altering its conformation and inhibiting its activity. This mechanism has been shown to effectively reduce AKT-mediated signaling pathways, which are often dysregulated in various cancers.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits potent inhibitory effects on AKT activation:
- IC50 Value : The compound has an IC50 value of approximately 1.042 µM against AKT, indicating significant potency in inhibiting this kinase .
- Cellular Effects : In cellular models, treatment with this compound resulted in decreased phosphorylation of PRAS40, a downstream target of AKT signaling, thereby confirming its functional inhibition of the pathway .
Study 1: Inhibition of Tumor Growth
In a xenograft mouse model of endometrial adenocarcinoma, administration of this compound led to a notable reduction in tumor size. The study highlighted the compound's ability to suppress tumor growth by inhibiting AKT signaling, demonstrating its potential therapeutic application in cancer treatment .
Study 2: Selectivity and Safety Profile
Another study focused on assessing the selectivity of this compound against other kinases. The results indicated that while it effectively inhibited AKT kinases, it showed minimal off-target effects on other kinases within the same family. This selectivity is crucial for minimizing potential side effects in therapeutic contexts .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value/Description |
---|---|
Target Kinases | AKT1, AKT2, AKT3 |
IC50 | 1.042 µM |
Mechanism | Allosteric inhibition |
Effect on PRAS40 | Decreased phosphorylation |
Tumor Model | Endometrial adenocarcinoma xenograft |
Selectivity | Minimal off-target effects |
Properties
IUPAC Name |
6-[4-(1-aminocyclobutyl)phenyl]-5-phenylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c23-21(26)17-13-19(15-5-2-1-3-6-15)20(25-14-17)16-7-9-18(10-8-16)22(24)11-4-12-22/h1-3,5-10,13-14H,4,11-12,24H2,(H2,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRZDHCBMNHMEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C(C=N3)C(=O)N)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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